![molecular formula C6H5BrN2O2 B2723508 5-Amino-2-bromonicotinic acid CAS No. 1706432-63-4](/img/structure/B2723508.png)
5-Amino-2-bromonicotinic acid
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Overview
Description
5-Amino-2-bromonicotinic acid is a chemical compound with the molecular formula C6H5BrN2O2 . It has an average mass of 217.020 Da and a monoisotopic mass of 215.953430 Da .
Synthesis Analysis
The synthesis of 2-Amino-5-bromonicotinic acid involves the reaction of 2-Bromo-5-nitrobenzene. The reaction conditions include a pressure of hydrogen at 0.6 MPa, a reaction temperature of 50° C, and a reaction time of 5 hours .Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromonicotinic acid contains a total of 16 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-bromonicotinic acid include a molecular formula of C6H5BrN2O2, an average mass of 217.020 Da, and a monoisotopic mass of 215.953430 Da . It is a solid at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
Studies have focused on the synthetic modifications of 5-bromonicotinic acid, exploring its potential in creating biologically active compounds. One research demonstrated the synthesis of quaternary ammonium salts of 5-bromonicotinic acid derivatives, which exhibited promising cytotoxicity against Artemia salina and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. However, these compounds did not demonstrate effectiveness against fungal cultures. The derivatives also showed varying effects on mean arterial blood pressure in anaesthetized rats, with some compounds being more active than the parent compound in lowering blood pressure (Khan et al., 1999).
Photoluminescence and Micromorphology Control
Another area of research involves the modification of 5-bromonicotinic acid for the development of organic–inorganic molecular-based hybrid materials. These materials demonstrate significant potential in photoluminescence, where the modified 5-bromonicotinic acid coordinates to rare earth elements (RE3+) and is integrated into silica matrices. This results in strong green, red, or blue emissions of RE3+ due to efficient intramolecular energy transfer processes. The study highlights the potential of these hybrids in controlling micromorphology and enhancing photophysical properties (Wang et al., 2006).
Antibacterial Activity
Research into the antibacterial properties of 5-bromonicotinic acid derivatives has led to the synthesis of compounds with significant antibacterial activity. For instance, the compound 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate was found to possess excellent antibacterial properties. The study provides insights into the potential application of these derivatives in developing new antibacterial agents (Li, 2009).
Safety and Hazards
properties
IUPAC Name |
5-amino-2-bromopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFMIWMDQERPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromonicotinic acid |
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